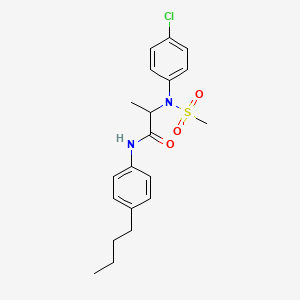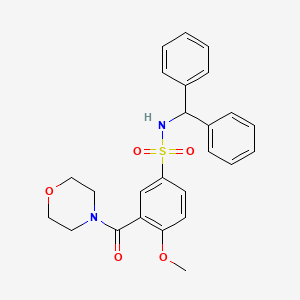
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
描述
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a tool compound in drug discovery.
作用机制
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide works by inhibiting the activity of specific enzymes, such as proteases and kinases, which are involved in various biological processes. It achieves this by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide are largely dependent on the specific enzyme being targeted. For example, inhibition of a protease may lead to the accumulation of specific proteins or peptides, while inhibition of a kinase may affect cell signaling pathways. In general, N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a relatively low toxicity profile, making it a valuable tool compound in drug discovery.
实验室实验的优点和局限性
One of the main advantages of using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its high potency and specificity for certain enzymes. This allows researchers to investigate the effects of inhibiting specific targets with a high degree of precision. Additionally, its low toxicity profile makes it a relatively safe compound to work with.
However, there are also limitations to using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments. One of the main limitations is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, its high potency can sometimes make it difficult to determine the specific effects of inhibiting a particular enzyme, as there may be downstream effects that are not directly related to the target.
未来方向
There are many potential future directions for research involving N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of new drugs for cancer and other diseases, using N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as a tool compound in the drug discovery process. Additionally, there is ongoing research into the mechanism of action of N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its potential uses in other areas of biology, such as neuroscience and immunology. Finally, there is also interest in developing new synthetic methods for N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and related compounds, which could lead to improved properties and increased utility in scientific research.
科学研究应用
N-(diphenylmethyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have a variety of applications in scientific research, especially in drug discovery. It is commonly used as a tool compound to investigate the mechanism of action of various biological targets, including proteases, kinases, and phosphatases. Additionally, it has been used in the development of new drugs for a variety of diseases, including cancer, Alzheimer's disease, and viral infections.
属性
IUPAC Name |
N-benzhydryl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-23-13-12-21(18-22(23)25(28)27-14-16-32-17-15-27)33(29,30)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24,26H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAXVIKURYTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-N-[2-methyl-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)propyl]benzamide](/img/structure/B4196348.png)
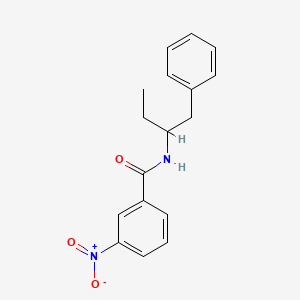
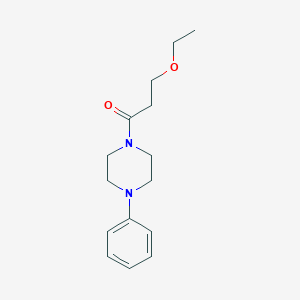
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4196360.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4196367.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4196368.png)
![N-(3-bromo-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4196381.png)
![2-(2-naphthylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4196387.png)
![4-[allyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4196408.png)
![1-(2,4,5-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4196413.png)
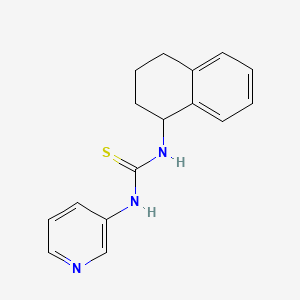
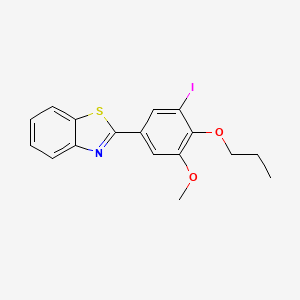
![2-[1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]-4-methylcyclohexanone](/img/structure/B4196430.png)
